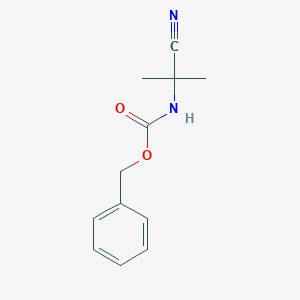

Benzyl (1-cyano-1-methylethyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQKBMUYZUEUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593804 | |

| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100134-82-5 | |

| Record name | Phenylmethyl N-(1-cyano-1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100134-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2-cyanopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (1-cyano-1-methylethyl)carbamate (CAS 100134-82-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Benzyl (1-cyano-1-methylethyl)carbamate. All quantitative data is presented in structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided.

Core Properties and Information

This compound is a chemical intermediate primarily utilized in the synthesis of pharmaceuticals. Its core properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100134-82-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Colorless to off-white solid/powder | [1][3] |

| Melting Point | 97 - 102 °C | [1][3] |

| Boiling Point (Predicted) | 381.6 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.125 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. | [1] |

| Water Solubility (Predicted) | 70 g/L | [1] |

| LogP (Predicted) | 2.26 | [4] |

Spectroscopic and Analytical Data (Predicted)

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.30 - 7.45 | Multiplet | 5H | Aromatic protons of the benzyl group |

| ~ 5.15 | Singlet | 2H | Methylene protons (-CH₂-) of the benzyl group |

| ~ 5.00 | Singlet (broad) | 1H | Amine proton (-NH-) of the carbamate |

| ~ 1.60 | Singlet | 6H | Methyl protons (-CH₃) of the methylethyl group |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 154 | Carbonyl carbon (-C=O) of the carbamate |

| ~ 136 | Quaternary aromatic carbon of the benzyl group |

| ~ 128 - 129 | Aromatic carbons (-CH-) of the benzyl group |

| ~ 122 | Cyano carbon (-C≡N) |

| ~ 67 | Methylene carbon (-CH₂-) of the benzyl group |

| ~ 56 | Quaternary carbon of the methylethyl group |

| ~ 25 | Methyl carbons (-CH₃) of the methylethyl group |

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3350 | N-H stretching (carbamate) |

| ~ 3050 | Aromatic C-H stretching |

| ~ 2980 | Aliphatic C-H stretching |

| ~ 2240 | C≡N stretching (nitrile) |

| ~ 1720 | C=O stretching (carbamate) |

| ~ 1520 | N-H bending (carbamate) |

| ~ 1250 | C-O stretching (carbamate) |

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 218 | [M]⁺ (Molecular ion) |

| 108 | [C₇H₈O]⁺ (Tropylium ion derived from benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 84 | [C₄H₆N₂]⁺ |

Synthesis of this compound

The primary application of this compound is as an intermediate in the synthesis of the HIV-integrase inhibitor, Raltegravir.[2] The synthesis involves the reaction of 2-amino-2-methyl-propanenitrile with benzyl chloroformate.

Experimental Protocol

This protocol is based on the synthetic route described in the context of Raltegravir's synthesis.[2]

Materials:

-

2-amino-2-methyl-propanenitrile

-

Benzyl chloroformate

-

N,N-diisopropylethylamine (DIPEA)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve 2-amino-2-methyl-propanenitrile in methyl tert-butyl ether at ambient temperature.

-

Add N,N-diisopropylethylamine to the solution.

-

Slowly add an equimolar amount of benzyl chloroformate to the reaction mixture while maintaining the temperature at 20-25 °C.

-

Stir the reaction mixture for approximately 16 hours at ambient temperature.

-

After the reaction is complete, wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development

This compound serves as a crucial building block in the multi-step synthesis of Raltegravir, an antiretroviral drug used to treat HIV infection.[2] Raltegravir functions by inhibiting the HIV integrase enzyme, which is essential for the replication of the virus.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Visualizations

The following diagrams illustrate the synthesis and application workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure of Benzyl (1-cyano-1-methylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-cyano-1-methylethyl)carbamate is a key chemical intermediate, notably utilized in the synthesis of significant antiviral therapeutics, including HIV-integrase inhibitors. Its molecular structure, characterized by a carbamate functional group linked to a benzyl moiety and a cyanated isopropyl group, imparts specific reactivity and properties that are crucial for its role in multi-step organic syntheses. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and a visualization of its synthetic pathway.

Molecular Structure and Properties

This compound, with the CAS Number 100134-82-5, possesses a well-defined molecular architecture that dictates its chemical behavior.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| SMILES | C(OC(NC(C#N)(C)C)=O)C1=CC=CC=C1 |

| InChI Key | DJQKBMUYZUEUBU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 97-101 °C |

| Boiling Point | 381.6 °C (Predicted) |

| Density | 1.12 g/cm³ (Predicted) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

Experimental Protocols

The synthesis of this compound is a critical step in the production of various pharmaceuticals. A detailed experimental protocol for its preparation is outlined below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-amino-2-methylpropanenitrile.

Materials:

-

2-amino-2-methylpropanenitrile

-

Benzyl chloroformate

-

Sodium carbonate (Na₂CO₃)

-

Solvent (e.g., a suitable organic solvent like dichloromethane or toluene)

-

Water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Dissolve 2-amino-2-methylpropanenitrile and sodium carbonate in water.

-

Reaction: To the aqueous solution, add benzyl chloroformate dropwise from the dropping funnel at room temperature with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Spectroscopic Data

Table 3: Spectroscopic Data for Benzyl Carbamate (Reference Compound)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, CH₂), 4.85 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.9 (C=O), 136.4 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 67.1 (CH₂) |

| FT-IR (KBr, cm⁻¹) | 3422-3332 (N-H stretch), 1694 (C=O stretch), 1610 (N-H bend), 1346 (C-N stretch), 1068 (C-O stretch)[1] |

Disclaimer: This data is for Benzyl Carbamate and is intended for reference purposes only. Actual spectral data for this compound may differ.

Mandatory Visualization

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Logical Relationship in the Synthesis of Raltegravir

This compound is a crucial intermediate in the multi-step synthesis of the HIV integrase inhibitor, Raltegravir. The diagram below outlines this sequential relationship.

References

An In-depth Technical Guide to the Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a key synthesis pathway for Benzyl (1-cyano-1-methylethyl)carbamate, a crucial intermediate in the production of antiviral medications, notably the HIV integrase inhibitor Raltegravir.[1] This document provides a comprehensive overview of the chemical reaction, a detailed experimental protocol, and relevant quantitative data.

Synthesis Pathway Overview

The primary synthesis route for this compound involves the protection of the amino group of 2-amino-2-methylpropanenitrile with a benzyloxycarbonyl (Cbz or Z) group. This is achieved through a nucleophilic substitution reaction with benzyl chloroformate in the presence of a base.

The overall reaction is as follows:

2-amino-2-methylpropanenitrile + Benzyl Chloroformate → this compound

This reaction effectively caps the nucleophilic amine, preventing it from participating in subsequent reactions and allowing for the selective modification of other parts of the molecule in a larger synthetic scheme.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, based on established procedures in the synthesis of Raltegravir.[1]

Materials:

-

2-amino-2-methylpropanenitrile

-

Benzyl chloroformate

-

N,N-Diisopropylethylamine (DIPEA) or Sodium Carbonate

-

Methyl tert-butyl ether (MTBE)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methylpropanenitrile in methyl tert-butyl ether (MTBE) at ambient temperature (20-25 °C).

-

Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA). Alternatively, an aqueous solution of sodium carbonate can be used as the base.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture via the dropping funnel over a period of approximately 30-60 minutes. Maintain the temperature at ambient conditions.

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion of the reaction, quench the reaction mixture with water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| Melting Point | 97 °C | [2] |

| Appearance | Colorless solid | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [2] |

Note: The yield for this specific reaction step is not explicitly reported in the reviewed literature, as it is part of a multi-step synthesis. However, N-protection reactions of this type typically proceed with high yields.

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

Unveiling the Solubility Profile of Benzyl (1-cyano-1-methylethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of prominent antiretroviral drugs. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficient production of life-saving medications. This document delves into the available solubility data, outlines detailed experimental protocols for its determination, and visualizes its critical role in pharmaceutical synthesis.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely published in publicly available literature, a summary of its known solubility properties is presented below. This information has been compiled from various chemical supplier safety data sheets and product information pages.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Chloroform | Soluble | Not Specified | Qualitative data from supplier information.[1] |

| Dichloromethane | Soluble | Not Specified | Qualitative data from supplier information.[1] |

| Ethyl Acetate | Soluble | Not Specified | Qualitative data from supplier information.[1] |

| Methanol | Soluble | Not Specified | Qualitative data from supplier information.[1] |

| Water | 70 g/L | Not Specified | Quantitative data from a chemical database, experimental conditions not specified.[1] |

The benzyl group in the molecule contributes to its lipophilicity, which in turn affects its solubility and permeability.[1]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound in specific solvent systems relevant to their work, this section details a standard gravimetric method for determining solubility. This protocol is adapted from established methodologies such as the shake-flask method and principles outlined in OECD Guideline 105 for water solubility.[2][3][4][5]

Gravimetric Solubility Determination (Shake-Flask Method)

This method is a reliable approach for determining the thermodynamic solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed, solvent-resistant collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible filter to avoid transferring any undissolved solid.

-

Solvent Evaporation: Dispense the filtered solution into a pre-weighed collection vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the solute.

-

Weighing: Once the solvent is completely removed, place the vial in a vacuum desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100

Notes:

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

The equilibration time may need to be optimized depending on the solvent and the compound's dissolution rate.

-

A preliminary test can be conducted to estimate the approximate solubility and determine the appropriate amount of solute and solvent to use.

Visualization of Synthetic and Experimental Workflows

To provide a clearer understanding of the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate its role in the synthesis of the HIV-integrase inhibitor Raltegravir and the general workflow for solubility determination.

Role in Raltegravir Synthesis

This compound serves as a crucial intermediate in several synthetic routes to Raltegravir, a potent antiretroviral drug.[6][7][8] It is typically used to introduce a protected amino functionality which is later modified to form a core part of the final drug molecule.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the gravimetric determination of solubility as described in the experimental protocol section.

This technical guide provides a foundational understanding of the solubility of this compound. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for generating specific, in-house solubility data to support and accelerate their research and development endeavors.

References

- 1. BENZYL [1-CYANO-1-METHYLETHYL]CARBAMATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. books.google.cn [books.google.cn]

- 6. Buy this compound | 100134-82-5 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. Raltegravir - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Benzyl (1-cyano-1-methylethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of HIV-integrase inhibitors such as Raltegravir. While experimental spectra are not publicly available, this document compiles essential physicochemical data, predicted spectroscopic characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and detailed, generalized experimental protocols for acquiring such data. The guide is intended to assist researchers in the identification and characterization of this compound.

Introduction

This compound (CAS No: 100134-82-5) is a crucial building block in medicinal chemistry, particularly in the development of antiretroviral drugs. Its molecular structure, combining a benzyl carbamate moiety with a cyano-containing isopropyl group, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is paramount for identity confirmation, purity assessment, and quality control in synthetic processes.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Benzyl N-(2-cyanopropan-2-yl)carbamate, Raltegravir Intermediate 1 |

| CAS Number | 100134-82-5 |

| Molecular Formula | C₁₂H₁₄N₂O₂[1] |

| Molecular Weight | 218.25 g/mol [1] |

| Melting Point | 97 °C |

| Appearance | White to off-white solid |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data is predicted based on the chemical structure of this compound and typical values for similar functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2 x CH₃ | ~1.6 | Singlet | 6H |

| NH | ~5.5-6.5 | Broad Singlet | 1H |

| O-CH₂ | ~5.1 | Singlet | 2H |

| Aromatic CH | ~7.3-7.4 | Multiplet | 5H |

Predictions are based on standard chemical shift values. The exact chemical shifts will depend on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| 2 x CH₃ | ~25 |

| C(CH₃)₂ | ~55 |

| CN | ~120 |

| Aromatic C (x5) | ~127-129 |

| Aromatic C (ipso) | ~136 |

| O-CH₂ | ~67 |

| C=O | ~155 |

Predictions are based on standard chemical shift values and may vary with experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C≡N Stretch | 2220-2260 | Medium-Weak |

| C=O Stretch (Carbamate) | 1690-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch | 1220-1260 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z | Notes |

| [M]+• | 218.11 | Molecular Ion |

| [M+H]+ | 219.11 | Protonated Molecular Ion |

| [M+Na]+ | 241.09 | Sodium Adduct |

| C₈H₉O₂N | 151.06 | Fragment corresponding to benzyl carbamate moiety |

| C₇H₇ | 91.05 | Tropylium ion (from benzyl group) |

| C₄H₇N₂ | 83.06 | Fragment from (1-cyano-1-methylethyl)amino moiety |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra with proton decoupling.

-

Typical parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

As this compound is a solid, the following methods are suitable:

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable method for this compound, likely to produce the protonated molecule [M+H]⁺. Electron impact (EI) ionization may also be used, which would generate the molecular ion [M]⁺• and characteristic fragment ions.

-

Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

References

The Role of Benzyl (1-cyano-1-methylethyl)carbamate as a Key Intermediate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-cyano-1-methylethyl)carbamate is a crucial intermediate in the synthesis of complex pharmaceutical compounds, most notably the HIV-1 integrase inhibitor, Raltegravir.[1] Its unique bifunctional nature, possessing both a protected amine in the form of a carbamate and a reactive cyano group, allows for sequential and controlled chemical transformations. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a synthetic intermediate, detailing its formation, subsequent reactions, and the critical role it plays in the construction of the pyrimidinone core of Raltegravir.

Core Synthesis and Reaction Pathway

The primary utility of this compound is demonstrated in the multi-step synthesis of Raltegravir. The overall workflow involves the initial formation of the intermediate, followed by the conversion of the nitrile to an amidoxime, and finally a cyclization reaction to form the heterocyclic core of the drug molecule.

Caption: Overall workflow for the utilization of this compound in the synthesis of Raltegravir.

Mechanism of Action as an Intermediate

The "mechanism of action" of this compound in this context refers to its chemical reactivity that enables the synthetic pathway. The two key functional groups, the benzyl carbamate and the nitrile, play distinct and crucial roles.

-

The Benzyl Carbamate Group: This group serves as a protecting group for the primary amine. The benzyloxycarbonyl (Cbz) group is stable under the conditions required for the modification of the nitrile group but can be selectively removed later in the synthesis, typically by hydrogenolysis, to reveal the free amine for further functionalization.

-

The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is the primary site of reaction for the subsequent transformation. It undergoes nucleophilic addition by hydroxylamine to form an amidoxime. This transformation is critical as the newly formed amidoxime is poised for the subsequent cyclization reaction.

Detailed Reaction Mechanisms

1. Formation of this compound

This step is a standard protection of an amine. The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-propanenitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Mechanism of benzyl carbamate protection.

2. Formation of Benzyl (2-amino-2-(hydroxyimino)-1,1-dimethylethyl)carbamate (Amidoxime Formation)

The nitrile group of the intermediate reacts with hydroxylamine in a nucleophilic addition reaction. The nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile. This is a common method for the preparation of amidoximes.[2]

Caption: Mechanism of amidoxime formation from a nitrile.

3. Cyclization to the Hydroxypyrimidinone Core

The amidoxime intermediate then undergoes a cyclization reaction with dimethyl acetylenedicarboxylate (DMAD). The reaction proceeds through a Michael addition of one of the amidoxime nitrogens to one of the electrophilic carbons of the alkyne in DMAD, followed by an intramolecular cyclization and subsequent tautomerization to form the stable hydroxypyrimidinone ring system.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and associated quantitative data, compiled from various sources including patents and peer-reviewed literature.

Synthesis of this compound

Experimental Protocol:

A solution of 2-amino-2-methylpropanenitrile in a suitable organic solvent (e.g., dichloromethane or tert-butyl methyl ether) is cooled in an ice bath. An aqueous solution of a base, such as sodium carbonate, is added, followed by the dropwise addition of benzyl chloroformate. The reaction is stirred vigorously at room temperature until completion. The organic layer is then separated, washed, dried, and concentrated under reduced pressure to yield the product.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-2-methylpropanenitrile | US 7,169,780 |

| Reagent | Benzyl Chloroformate | US 7,169,780 |

| Base | Sodium Carbonate | US 7,169,780 |

| Solvent | Dichloromethane / Water | US 7,169,780 |

| Temperature | 0 °C to Room Temperature | US 7,169,780 |

| Reaction Time | Not specified | US 7,169,780 |

| Yield | Not specified | US 7,169,780 |

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Colorless solid |

| Melting Point | 97 °C |

| Boiling Point | 381.6 °C at 760 mmHg |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

Synthesis of Benzyl (2-amino-2-(hydroxyimino)-1,1-dimethylethyl)carbamate

Experimental Protocol:

To a solution of this compound in a protic solvent like methanol or ethanol, hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or triethylamine) are added. The mixture is heated to reflux until the reaction is complete as monitored by a suitable technique like TLC or HPLC. The product is then isolated by cooling the reaction mixture and filtering the resulting precipitate.

| Parameter | Value | Reference |

| Starting Material | This compound | US 7,169,780 |

| Reagent | Hydroxylamine Hydrochloride | US 7,169,780 |

| Base | Potassium Hydroxide | US 7,169,780 |

| Solvent | Methanol | US 7,169,780 |

| Temperature | Reflux | US 7,169,780 |

| Reaction Time | Not specified | US 7,169,780 |

| Yield | Not specified | US 7,169,780 |

Synthesis of the Hydroxypyrimidinone Intermediate

Experimental Protocol:

The amidoxime intermediate is dissolved in a suitable solvent such as chloroform or xylene. Dimethyl acetylenedicarboxylate is added, and the mixture is heated. The reaction progress is monitored, and upon completion, the product is isolated, often by crystallization upon cooling or addition of a non-polar solvent.

| Parameter | Value | Reference |

| Starting Material | Benzyl (2-amino-2-(hydroxyimino)-1,1-dimethylethyl)carbamate | US 7,169,780 |

| Reagent | Dimethyl Acetylenedicarboxylate | US 7,169,780 |

| Solvent | Chloroform or Xylene | US 7,169,780,[3] |

| Temperature | Reflux (Chloroform) or 90-135 °C (Xylene) | US 7,169,780,[3] |

| Reaction Time | 2-6 hours | [3] |

| Yield | 66% (for a subsequent step) | [3] |

Conclusion

This compound is a strategically designed intermediate that facilitates the efficient synthesis of the hydroxypyrimidinone core of Raltegravir. Its mechanism of action as an intermediate is defined by the orthogonal reactivity of its benzyl carbamate and nitrile functional groups. The carbamate provides a stable protecting group for the amine, while the nitrile serves as a precursor to the amidoxime, which is essential for the key cyclization step. The detailed understanding of the synthesis and reactivity of this intermediate is paramount for process optimization and the development of efficient manufacturing routes for this important antiretroviral drug.

References

The Pivotal Role of Benzyl (1-cyano-1-methylethyl)carbamate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl (1-cyano-1-methylethyl)carbamate, a key organic intermediate, has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, combining a benzyloxycarbonyl (Cbz) protecting group with a nitrile-containing quaternary carbon, make it a valuable building block for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the production of the HIV integrase inhibitor, Raltegravir.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the protection of the amino group of 2-amino-2-methylpropanenitrile with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-2-methylpropanenitrile | Benzyl chloroformate | N,N-Diisopropylethylamine | Methyl tert-butyl ether | 20-25 | 16 | Not specified |

Experimental Protocol: Synthesis of this compound

To a solution of 2-amino-2-methyl-propanenitrile in methyl tert-butyl ether, N,N-diisopropylethylamine is added. The mixture is then treated with benzyl chloroformate at ambient temperature and stirred for 16 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.

Role as a Key Intermediate in the Synthesis of Raltegravir

This compound is a crucial intermediate in the multi-step synthesis of Raltegravir, an antiretroviral drug used to treat HIV infection. The synthesis proceeds through the formation of a hydroxypyrimidinone core, where the carbamate serves as a protected amine and the nitrile group is transformed into a key functional moiety. An eight-step synthesis of Raltegravir starting from the formation of the aminonitrile has been reported with an overall yield of approximately 12.0%.[1] A second-generation manufacturing route has improved the overall yield to 35%.

The synthetic pathway from this compound to a key pyrimidine intermediate is outlined below:

Caption: Synthetic pathway from this compound to a key pyrimidine intermediate.

Key Reactions and Experimental Protocols

1. Formation of Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate

The nitrile group of this compound is converted to an amidoxime by reaction with hydroxylamine.

Table 2: Amidoxime Formation

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | This compound | Hydroxylamine | Water | 60 | 3 | Not specified |

Experimental Protocol: this compound is treated with an aqueous solution of hydroxylamine at an elevated temperature (60°C) for 3 hours. After cooling, the product, Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate, can be isolated by filtration.

2. Cyclization to form Methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate

The amidoxime intermediate undergoes cyclization with dimethyl acetylenedicarboxylate to form the hydroxypyrimidinone ring.

Table 3: Pyrimidinone Ring Formation

| Step | Starting Material | Reagents | Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 3 | Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate | Dimethyl acetylenedicarboxylate | Methanol, Xylene | Room Temperature, then 90 | 2 + 2 | Not specified |

Experimental Protocol: The amidoxime is first reacted with dimethyl acetylenedicarboxylate in methanol at room temperature for 2 hours. The solvent is then switched to xylene, and the reaction mixture is heated to 90°C for an additional 2 hours to effect cyclization. The product, Methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate, is then isolated.

3. N-Methylation of the Pyrimidinone Ring

The final step in this sequence is the selective methylation of the pyrimidinone nitrogen.

Table 4: N-Methylation Reaction

| Step | Starting Material | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4 | Methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate (1.5 g) | Dimethyl sulfate (3.1 g) | Magnesium methoxide (2.1 g) | Dimethyl sulfoxide (15 ml) | 70 | 8 | Not specified |

Experimental Protocol: To a slurry of Methyl 2-[2-(benzyloxycarbonyl)aminopropan-2-yl]-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate and magnesium methoxide in dimethyl sulfoxide at 70°C, dimethyl sulfate is added dropwise.[2] The mixture is heated for 8 hours.[2] The reaction is quenched by adding to a dilute HCl solution and then water. The product, Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, precipitates and is collected by filtration, followed by purification via flash chromatography.[2]

Conclusion

This compound is a synthetically versatile and commercially significant intermediate. Its primary role in the synthesis of the HIV integrase inhibitor Raltegravir highlights its importance in the pharmaceutical industry. The synthetic pathway, involving the formation of an amidoxime and subsequent cyclization to a hydroxypyrimidinone, demonstrates the utility of the carbamate and nitrile functionalities. The detailed protocols and reaction parameters provided in this guide offer valuable insights for researchers and professionals engaged in organic synthesis and drug development. Further optimization of the individual steps in this synthetic sequence could lead to even more efficient and cost-effective production of this life-saving medication.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Benzyl (1-cyano-1-methylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of significant pharmaceutical compounds. This document details the compound's properties, including its molecular structure, physicochemical data, and reactivity. Furthermore, it outlines experimental protocols for its synthesis and purification and discusses analytical methodologies for its characterization. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, particularly in the context of antiviral therapeutics.

Introduction

This compound, also known by synonyms such as (Cyanodimethylmethyl)carbamic Acid Benzyl Ester and Raltegravir Intermediate 1, is a crucial chemical building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Raltegravir, a potent HIV integrase inhibitor.[1][2][3] The structural features of this carbamate, including the benzyl protecting group and the cyano-substituted isopropyl moiety, contribute to its specific reactivity and utility in complex molecular constructions.[1] A thorough understanding of its physical and chemical properties is therefore essential for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is critical for its handling, storage, and application in synthetic procedures.

Identification and Molecular Structure

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | (Cyanodimethylmethyl)carbamic Acid Benzyl Ester, Benzyl 1-cyano-1-methylethylcarbamate, Raltegravir Intermediate 1 | [1][2] |

| CAS Number | 100134-82-5 | [1][4] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][4] |

| Molecular Weight | 218.25 g/mol | [2][4] |

| Appearance | White to yellow or gray solid; Colourless solid | [2][4] |

Thermal and Physical Properties

| Parameter | Value | Reference |

| Melting Point | 97 - 101 °C | [2][4] |

| Boiling Point | 381.6 ± 35.0 °C at 760 Torr (Predicted) | [2][4] |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 184.593 °C | [2] |

| Solubility | While specific data is limited, the presence of the benzyl group enhances lipophilicity, affecting its solubility in organic solvents. | [1] |

Safety and Handling

| Parameter | Information | Reference |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [4] |

| Storage | Sealed in a dry environment, refrigerated at 2 to 8 °C. | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-amino-2-methyl-propanenitrile with benzyl chloroformate.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Materials: 2-amino-2-methyl-propanenitrile, benzyl chloroformate, a suitable base (e.g., sodium bicarbonate), and an appropriate solvent (e.g., tetrahydrofuran).

-

Procedure: A mixture of 2-amino-2-methylpropanenitrile, tetrahydrofuran, and a saturated aqueous solution of sodium bicarbonate is cooled to 0°C with stirring. Benzyl chloroformate is then added dropwise to the cooled mixture. The reaction is typically stirred for several hours while allowing it to warm to room temperature.

-

Work-up and Isolation: The product is extracted from the reaction mixture using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of the crude product is typically achieved through recrystallization or column chromatography.

General Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

General Column Chromatography Protocol:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically employed. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

-

Procedure: A slurry of silica gel in the initial mobile phase is packed into a chromatography column. The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the column. The mobile phase is then passed through the column, and fractions are collected. The fractions containing the pure product are identified by thin-layer chromatography, combined, and the solvent is removed to yield the purified this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include peaks corresponding to the methyl protons, the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the NH proton of the carbamate.

-

¹³C NMR: Expected signals would include carbons of the methyl groups, the quaternary carbon attached to the cyano group, the cyano carbon, the aromatic carbons, the methylene carbon of the benzyl group, and the carbonyl carbon of the carbamate.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the carbamate, C≡N stretching of the nitrile group, and C-H stretching of the aromatic and aliphatic groups.

-

Comparative Data for Benzyl Carbamate: FTIR (KBr, ν, cm⁻¹): 3422-3332 (-NH stretching), 1694 (>C=O stretching), 1610 (-NH bending), 1346 (-CN stretching), 1068 (C-O stretching).[5]

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the compound (218.25 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A general method for carbamate analysis is described below, which can be optimized for this specific compound.

-

Column: A C18 reversed-phase column is typically suitable for the separation of carbamates.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed.

-

Detection: UV detection is a common method for chromophoric compounds like this compound.

Role in Raltegravir Synthesis

This compound serves as a pivotal intermediate in the synthesis of Raltegravir. The logical workflow for its utilization is depicted below.

Caption: Role of this compound in Raltegravir Synthesis.

The synthesis of Raltegravir is a complex process involving multiple chemical transformations. This compound provides a key structural motif that is elaborated in subsequent steps to construct the final pyrimidinone core of the drug molecule. The benzyl carbamate group serves as a protecting group for the amine functionality, which can be removed at a later stage in the synthesis.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its essential role as an intermediate in the synthesis of the antiretroviral drug Raltegravir. This technical guide has provided a detailed summary of its physical and chemical properties, along with protocols for its synthesis, purification, and analytical characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important molecule, facilitating more efficient and robust synthetic processes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl (1-cyano-1-methylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the preparation of HIV-integrase inhibitors such as Raltegravir.[1] The synthesis involves the protection of the amino group of 2-amino-2-methylpropanenitrile using benzyl chloroformate under basic conditions. This protocol is designed to be a reliable and reproducible method for laboratory-scale preparation of this important pharmaceutical intermediate.

Introduction

This compound (CAS No. 100134-82-5) is a crucial building block in the synthesis of several antiretroviral drugs. Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group on a tertiary amine bearing a nitrile functionality. The Cbz group is a widely used amine protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This application note details a robust protocol for the synthesis of this compound, adapted from established procedures for the Cbz protection of amines.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-2-methylpropanenitrile on the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid generated during the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on standard procedures for the benzyloxycarbonyl protection of amines.

Materials:

-

2-Amino-2-methylpropanenitrile

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-methylpropanenitrile (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of dichloromethane (50 mL) and water (50 mL).

-

Cooling: Cool the biphasic mixture to 0 °C using an ice bath with constant stirring.

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.1 eq) in dichloromethane (20 mL) to the cooled reaction mixture via an addition funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a colorless solid, can be purified by either recrystallization or column chromatography.

-

Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes.

-

Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Determine the melting point of the purified product. The reported melting point is 97 °C.[1]

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the final product.

-

Data Presentation

| Parameter | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 100134-82-5 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 97 °C | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Boiling Point | 381.6 °C at 760 mmHg (Predicted) | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Benzyl chloroformate is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this procedure, researchers can efficiently prepare this key pharmaceutical intermediate for use in drug discovery and development projects. The provided data and workflow diagrams offer a clear and concise guide for the successful execution of this synthesis.

References

Application Notes and Protocols for the Characterization of Benzyl (1-cyano-1-methylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-cyano-1-methylethyl)carbamate is a chemical intermediate with applications in the synthesis of pharmaceuticals, notably as a building block for HIV-integrase inhibitors. Its proper identification and characterization are crucial for ensuring the quality and purity of downstream products. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Compound Information:

| Property | Value |

| IUPAC Name | Benzyl N-(2-cyanopropan-2-yl)carbamate |

| CAS Number | 100134-82-5 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol [1][2] |

| Melting Point | 97-101 °C[2][3] |

| Appearance | White to off-white solid |

Analytical Methods and Protocols

This section outlines the recommended analytical methods and detailed experimental protocols for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is proposed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is recommended.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

The retention time of this compound will depend on the specific HPLC system and column used. A single major peak corresponding to the pure compound is expected. The presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the carbamate functional group, derivatization may be necessary for optimal analysis, although direct analysis of the intact molecule is also possible.

Experimental Protocol:

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

Expected Quantitative Data:

| Ion Type | Predicted m/z | Identity |

| [M+H]⁺ | 219.11281 | Protonated Molecular Ion |

| [M+Na]⁺ | 241.09475 | Sodium Adduct |

| [M-H]⁻ | 217.09825 | Deprotonated Molecular Ion |

Data based on predicted collision cross-section values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR: Acquire standard proton NMR spectra.

-

¹³C NMR: Acquire proton-decoupled carbon NMR spectra.

Predicted ¹H and ¹³C NMR Data (based on chemical structure and data from analogous compounds):

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (benzyl group) |

| ~5.15 | s | 2H | -CH₂- (benzyl group) |

| ~5.0 | br s | 1H | -NH- |

| ~1.7 | s | 6H | 2 x -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~136 | Quaternary aromatic carbon |

| ~128 | Aromatic CH carbons |

| ~122 | -CN (nitrile) |

| ~67 | -CH₂- (benzyl group) |

| ~55 | Quaternary carbon (C(CN)(CH₃)₂) |

| ~25 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretching (carbamate) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~2250 | C≡N stretching (nitrile) |

| ~1700 | C=O stretching (carbamate)[4] |

| ~1520 | N-H bending (carbamate) |

| ~1250 | C-O stretching (carbamate) |

Visualized Workflows

General Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive characterization of this compound.

Structure Elucidation Pathway

This diagram shows the logical flow for confirming the chemical structure of the compound.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately assess the purity, confirm the identity, and ensure the quality of this important chemical intermediate. It is recommended that all analytical methods be validated for their intended use.

References

Application Notes and Protocols: Chromatographic Purification of Benzyl (1-cyano-1-methylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chromatographic purification of Benzyl (1-cyano-1-methylethyl)carbamate, a key intermediate in the synthesis of pharmaceuticals, notably HIV-integrase inhibitors.[1][2] The described methodology is based on silica gel column chromatography, a robust and widely applicable technique for the purification of moderately polar organic compounds. This protocol is designed to guide researchers in obtaining high-purity this compound, which is critical for subsequent synthetic steps and the generation of reliable biological data.

Introduction

This compound (C₁₂H₁₄N₂O₂) is a crucial building block in medicinal chemistry. Its molecular structure, featuring a carbamate functional group, a benzyl protecting group, and a cyano moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. The purity of this intermediate is paramount to ensure the efficiency and selectivity of subsequent reactions, as well as the pharmacological profile of the final active pharmaceutical ingredient. Chromatographic techniques, particularly flash column chromatography, are standard methods for the purification of such intermediates. This application note details a comprehensive protocol for the purification of this compound using silica gel chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 100134-82-5 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol [2] |

| Appearance | Colorless Solid |

| Melting Point | 97 °C |

| Boiling Point | 381.6±35.0 °C (Predicted) |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

Chromatographic Purification Protocol

The following protocol is a representative method for the purification of this compound based on established procedures for similar carbamate compounds.[3][4]

Materials and Equipment

-

Crude this compound

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Hexanes (ACS grade)

-

Ethyl acetate (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

-

UV lamp for TLC visualization

Experimental Workflow

Caption: Experimental workflow for the chromatographic purification of this compound.

Step-by-Step Protocol

-

TLC Analysis for Solvent System Optimization:

-

Dissolve a small amount of the crude product in dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate using various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 4:1, 7:3 v/v).

-

The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A 7:3 hexanes:ethyl acetate mixture is a good starting point for many benzyl carbamates.

-

-

Column Preparation:

-

Select a glass column of appropriate size. For 1 gram of crude material, a 40-50 mm diameter column is suitable.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).

-

Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure a level bed of silica gel.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure.

-

Carefully add the dried, adsorbed sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).

-

Gradually increase the polarity of the mobile phase (gradient elution) to the optimized solvent system determined by TLC (e.g., 7:3 hexanes:ethyl acetate). For more polar impurities, the gradient can be increased further (e.g., 1:1 hexanes:ethyl acetate).

-

Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

-

-

Fraction Monitoring and Product Isolation:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

-

Expected Results and Data Presentation

The chromatographic purification is expected to significantly improve the purity of the this compound. The expected outcomes are summarized in Table 2.

Table 2: Representative Data for Chromatographic Purification

| Parameter | Before Purification (Crude) | After Purification |

| Appearance | Off-white to light yellow solid | Colorless solid |

| Purity (by HPLC) | 85-95% | >98% |

| Yield | - | 80-90% |

| TLC (7:3 Hexanes:EtOAc) | Multiple spots | Single spot (Rf ≈ 0.25) |

Recrystallization as an Alternative or Complementary Method

For further purification or as an alternative to chromatography for less complex impurity profiles, recrystallization can be employed.

Recrystallization Protocol

-

Dissolve the crude or chromatographically purified solid in a minimal amount of a hot solvent mixture, such as ethyl acetate and hexanes.

-

Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the crystals under vacuum.

Logical Relationship of Purification Steps

Caption: Logical flow of purification strategies for this compound.

Conclusion

The detailed protocol for the chromatographic purification of this compound provides a reliable method for obtaining this key synthetic intermediate in high purity. The use of silica gel column chromatography with a hexanes/ethyl acetate gradient is an effective strategy for removing synthetic byproducts and impurities. The provided workflow and representative data will be a valuable resource for researchers in organic synthesis and drug development, enabling the consistent production of high-quality material for their research endeavors.

References

Application of Benzyl (1-cyano-1-methylethyl)carbamate in Medicinal Chemistry: A Keystone for HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-cyano-1-methylethyl)carbamate is a crucial intermediate in the synthesis of a class of potent antiviral agents known as HIV-1 integrase inhibitors.[1][2] Its unique chemical structure, featuring a benzyl-protected amine and a nitrile group, allows for the elaboration into complex heterocyclic systems that are central to the pharmacophore of these drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of HIV-1 integrase inhibitors, exemplified by the synthesis of Raltegravir.

Application Notes

This compound serves as a key building block for the construction of the pyrimidinone core found in several HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] The carbamate functional group acts as a protected amine, which is later deprotected to allow for further functionalization. The cyano group is a versatile handle that can be converted into an amidoxime, a key step in the formation of the central heterocyclic ring of the final drug molecule.[5]

The primary application of this compound is in the multi-step synthesis of Raltegravir, a potent and selective inhibitor of the HIV-1 integrase enzyme.[3][6] Raltegravir is a cornerstone of antiretroviral therapy and functions by preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[6] Beyond its role in Raltegravir synthesis, the unique reactivity of this compound makes it a valuable starting material for the exploration of novel INSTIs and other bioactive molecules.

Quantitative Data

The ultimate utility of this compound is demonstrated by the biological activity of the final compounds synthesized from it. The following table summarizes the in vitro inhibitory activity of Raltegravir against HIV-1 integrase.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Raltegravir | Strand Transfer Assay | Recombinant HIV-1 Integrase | 2 - 7 | [1][6] |

| Raltegravir | Cell-based Assay | HIV-1 Replication | 19 - 31 (IC95 in µM) | [6] |

| Raltegravir | Strand Transfer Assay | HIV-2 Integrase | 2.1 | [7] |

| Dolutegravir (a related INSTI) | Cell-based Assay | Wild-type HIV-1 | 1.07 | [8] |

Experimental Protocols

Protocol 1: Synthesis of Raltegravir from this compound

This protocol outlines the key synthetic transformations starting from this compound to yield Raltegravir.

Step 1: Formation of Benzyl N-[(2Z)-2-amino-2-hydroxyimino-1,1-dimethyl-ethyl]carbamate [5]

-

To a solution of this compound in a suitable solvent such as water, add hydroxylamine.

-

Heat the reaction mixture at an elevated temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to form the Hydroxypyrimidinone Core [5]

-

Dissolve the product from Step 1 in an appropriate solvent, such as methanol.

-

Add dimethyl acetylenedicarboxylate to the solution.

-

Heat the reaction mixture at an elevated temperature to facilitate the cyclization reaction.

-

Monitor the formation of the methyl 2-(1-benzyloxycarbonylamino-1-methyl-ethyl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate.

-

Isolate and purify the pyrimidinone core.

Step 3: N-Methylation of the Pyrimidinone Core [5]

-

Treat the hydroxypyrimidinone from Step 2 with a suitable methylating agent.

-

Perform the reaction in an appropriate solvent and under conditions that favor selective N-methylation.

-

Monitor the reaction and, upon completion, work up the reaction mixture to isolate the N-methylated product.

Step 4: Amidation with 4-Fluorobenzylamine [9]

-

Condense the N-methylated pyrimidinone from Step 3 with 4-fluorobenzylamine.

-

Carry out the reaction in a solvent like ethanol.

-

Isolate and purify the resulting amide, benzyl N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]carbamate.

Step 5: Deprotection of the Benzyl Carbamate [9]

-

Subject the product from Step 4 to catalytic hydrogenation using a palladium on carbon catalyst.

-

This step removes the benzyloxycarbonyl (Cbz) protecting group to yield the free amine.

-